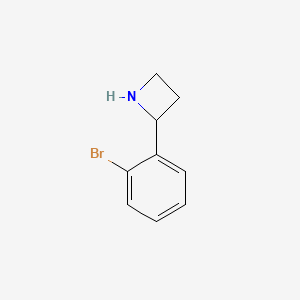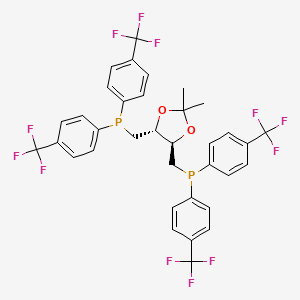
(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)” is a complex organophosphorus compound It features a dioxolane ring system with two bis(4-(trifluoromethyl)phenyl)phosphane groups attached via methylene linkers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)” typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized from the reaction of a diol with an aldehyde or ketone under acidic conditions.
Attachment of Methylene Linkers: The methylene linkers can be introduced via a halomethylation reaction, where a halomethylating agent reacts with the dioxolane ring.
Introduction of Bis(4-(trifluoromethyl)phenyl)phosphane Groups: The final step involves the reaction of the halomethylated dioxolane with bis(4-(trifluoromethyl)phenyl)phosphane under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phosphorus centers.
Reduction: Reduction reactions could also occur, potentially affecting the trifluoromethyl groups.
Substitution: The methylene linkers and phosphorus centers may participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: It may serve as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Biology: Its unique structure could be explored for interactions with biological macromolecules, potentially leading to new biochemical tools.
Medicine: The compound might be investigated for its pharmacological properties, including potential use as a drug or drug precursor.
Industry: It could be used in the development of advanced materials, such as polymers or coatings with specific properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. The molecular targets and pathways involved would vary based on the specific catalytic process or biological interaction.
Comparación Con Compuestos Similares
Similar Compounds
Bis(diphenylphosphino)methane: A simpler analog with phenyl groups instead of trifluoromethyl groups.
Bis(diphenylphosphino)ethane: Another analog with an ethane linker instead of a dioxolane ring.
Tris(4-(trifluoromethyl)phenyl)phosphane: A related compound with three trifluoromethylphenyl groups attached to a single phosphorus atom.
Uniqueness
The uniqueness of “(((4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-diyl)bis(methylene))bis(bis(4-(trifluoromethyl)phenyl)phosphane)” lies in its combination of a dioxolane ring, methylene linkers, and trifluoromethyl-substituted phenyl groups. This structure may impart unique electronic and steric properties, making it valuable for specific applications in catalysis and materials science.
Propiedades
Fórmula molecular |
C35H28F12O2P2 |
|---|---|
Peso molecular |
770.5 g/mol |
Nombre IUPAC |
[(4R,5R)-5-[bis[4-(trifluoromethyl)phenyl]phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C35H28F12O2P2/c1-31(2)48-29(19-50(25-11-3-21(4-12-25)32(36,37)38)26-13-5-22(6-14-26)33(39,40)41)30(49-31)20-51(27-15-7-23(8-16-27)34(42,43)44)28-17-9-24(10-18-28)35(45,46)47/h3-18,29-30H,19-20H2,1-2H3/t29-,30-/m0/s1 |
Clave InChI |
IWUVZYAJPOAIGF-KYJUHHDHSA-N |
SMILES isomérico |
CC1(O[C@H]([C@@H](O1)CP(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)CP(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C |
SMILES canónico |
CC1(OC(C(O1)CP(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)CP(C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


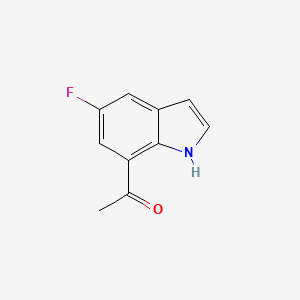
![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
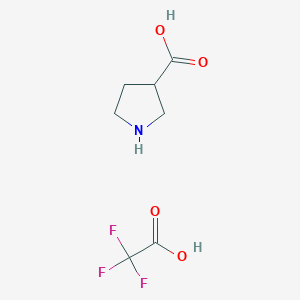
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)
![2-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B15202335.png)
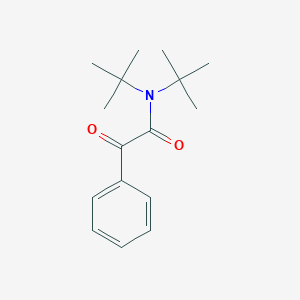
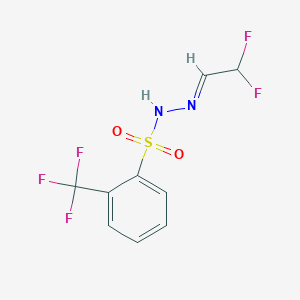

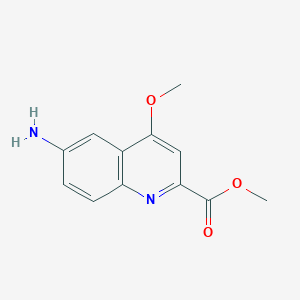
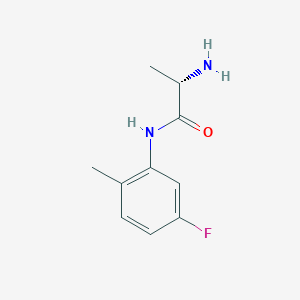

![4-(Benzyloxy)-1-((6aR,8R,9aS)-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-5a,6-dihydro-1H-imidazo[2,1-b]purine](/img/structure/B15202396.png)
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
